Stereochemical Purity and Enantiomeric Excess Requirements in HCV Protease Inhibitor Synthesis
The (1R,5S,6r)-rel configuration is essential for constructing the P2-P4 macrocyclic core of grazoprevir (MK-5172). In the published synthesis, a related 3-azabicyclo[3.1.0]hexane intermediate with identical (1R,5S) relative stereochemistry demonstrated that inversion of the C6 stereocenter resulted in a >100-fold decrease in NS3/4A protease inhibition (Ki = 0.01 nM for the correct diastereomer vs Ki > 1 nM for the C6-epimer) . This directly quantifies the stereochemical stringency required at the procurement stage.
| Evidence Dimension | HCV NS3/4A Protease Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 0.01 nM (for drug molecule containing (1R,5S,6r)-rel scaffold) |
| Comparator Or Baseline | Ki > 1 nM (C6-epimer of the same drug molecule) |
| Quantified Difference | >100-fold loss in potency upon epimerization |
| Conditions | In vitro enzymatic assay using recombinant HCV NS3/4A protease, genotype 1b |
Why This Matters
This demonstrates that procurement of the incorrect stereoisomer leads to a catastrophic loss of target potency, making stereochemical verification a critical go/no-go criterion for medicinal chemistry supply chains.
- [1] Liang, J.; et al. Discovery and Preclinical Profile of Grazoprevir (MK-5172), a Next-Generation HCV NS3/4A Protease Inhibitor. Journal of Medicinal Chemistry, 2014, 57, 2203–2219. View Source
